

Sodium cinnamate vs. cinnamic acid: a comparative analysis of thermal stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sodium cinnamate**

Cat. No.: **B018509**

[Get Quote](#)

Sodium Cinnamate Edges Out Cinnamic Acid in Thermal Stability

A comparative analysis reveals that **sodium cinnamate** exhibits enhanced thermal stability over its parent compound, cinnamic acid, a critical consideration for researchers and professionals in drug development and materials science.

Investigations into the thermal properties of **sodium cinnamate** and cinnamic acid demonstrate that the salt form, **sodium cinnamate**, can withstand higher temperatures before undergoing decomposition. This superior stability makes it a more suitable candidate for applications requiring thermal processing.

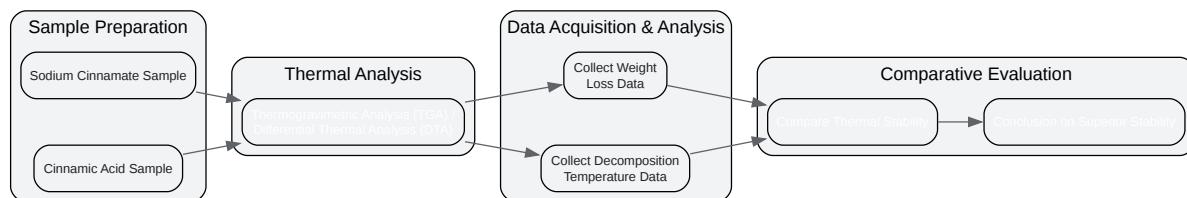
Studies utilizing thermogravimetric analysis (TGA) and differential thermal analysis (DTA) have shown that while both compounds exhibit degradation, cinnamic acid begins to decompose at a lower temperature threshold. The thermal decomposition of cinnamic acid has been observed to start in the range of 140-155°C. Another study pinpointed that trans-cinnamic acid remains thermally stable below 105°C, followed by a progressive loss of weight up to 177°C. In contrast, both cinnamic acid and **sodium cinnamate** have been reported to show a single degradation around a maximum temperature of 180°C, with the inclusion of sodium increasing the overall thermal stability. This indicates that the replacement of the acidic proton with a sodium ion enhances the thermal resistance of the molecule.

Comparative Thermal Decomposition Data

Parameter	Cinnamic Acid	Sodium Cinnamate	Reference
Onset of Decomposition	140-155°C	>180°C (Implied)	
Stability Threshold	< 105°C	Stable up to 180°C	
Maximum Decomposition Temperature	~180°C	~180°C	

Experimental Determination of Thermal Stability

The thermal stability of both **sodium cinnamate** and cinnamic acid was evaluated using thermogravimetric analysis (TGA). This technique measures the change in mass of a sample as it is heated over time in a controlled atmosphere.


Experimental Protocol: Thermogravimetric Analysis (TGA)

A Netzsch STA 409C thermal analyzer was used to perform the thermogravimetric and differential thermal analyses.

- Sample Preparation: A small quantity of the sample (cinnamic acid or **sodium cinnamate**) was placed in an appropriate sample pan.
- Instrument Setup: The analysis was conducted in a nitrogen atmosphere to prevent oxidative degradation.
- Heating Program: The sample was heated from an ambient temperature of 30°C to 1200°C.
- Heating Rate: A constant heating rate of 10°C per minute was applied throughout the experiment.
- Data Acquisition: The instrument recorded the weight loss of the sample as a function of temperature, allowing for the determination of the onset and completion of thermal decomposition.

Logical Workflow for Comparative Thermal Analysis

The following diagram illustrates the logical workflow for the comparative analysis of the thermal stability of **sodium cinnamate** and cinnamic acid.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Sodium cinnamate vs. cinnamic acid: a comparative analysis of thermal stability]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b018509#sodium-cinnamate-vs-cinnamic-acid-a-comparative-analysis-of-thermal-stability\]](https://www.benchchem.com/product/b018509#sodium-cinnamate-vs-cinnamic-acid-a-comparative-analysis-of-thermal-stability)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com